5-Bromo-2-cyclopropylquinoline-4-carboxylic acid CAS number 923739-64-4
5-Bromo-2-cyclopropylquinoline-4-carboxylic acid CAS number 923739-64-4
An In-Depth Technical Guide to 5-Bromo-2-cyclopropylquinoline-4-carboxylic Acid (CAS No. 923739-64-4)
A Note from the Senior Application Scientist
Welcome to this comprehensive technical guide on 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid. As researchers and drug development professionals, we understand that access to detailed, practical, and scientifically grounded information on novel chemical entities is paramount. This document is structured to provide not just a superficial overview, but a deep dive into the synthesis, characterization, and potential applications of this intriguing molecule. The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, and the unique substitutions of a bromine atom at the 5-position and a cyclopropyl group at the 2-position present exciting possibilities for modulating biological activity. Throughout this guide, we will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Core Molecular Attributes
5-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a heterocyclic compound with the chemical formula C₁₃H₁₀BrNO₂. Its structure features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The key functional groups that dictate its chemical reactivity and potential biological interactions are the carboxylic acid at position 4, the cyclopropyl group at position 2, and the bromine atom at position 5.
| Property | Value | Source |
| CAS Number | 923739-64-4 | [1] |
| Molecular Formula | C₁₃H₁₀BrNO₂ | |
| Molecular Weight | 292.13 g/mol | [1] |
| IUPAC Name | 5-bromo-2-cyclopropylquinoline-4-carboxylic acid | [1] |
| Canonical SMILES | O=C(O)C1=CC(C2CC2)=NC2=CC=CC(Br)=C21 | [1] |
| InChI Key | VAGWZHPBGKJRFB-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis of 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid: A Plausible Approach
The synthesis of quinoline-4-carboxylic acids is well-established in organic chemistry, with several named reactions providing versatile routes to this scaffold. For the specific synthesis of 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid, a modified Doebner reaction presents a logical and efficient pathway. The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2][3]
Proposed Synthetic Pathway: A Modified Doebner Reaction
This proposed synthesis involves the reaction of 2-bromoaniline, cyclopropanecarbaldehyde, and pyruvic acid. The choice of 2-bromoaniline as the starting material directly incorporates the required bromine atom at the 5-position of the final quinoline ring system. Cyclopropanecarbaldehyde provides the 2-cyclopropyl substituent.
Caption: Proposed Doebner reaction pathway for the synthesis of the target molecule.
Step-by-Step Experimental Protocol
Materials:
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2-Bromoaniline
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Cyclopropanecarbaldehyde
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Pyruvic acid
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Absolute Ethanol
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Hydrochloric acid (concentrated)
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Sodium hydroxide
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Diatomaceous earth
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoaniline (10 mmol) in absolute ethanol (100 mL).
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Addition of Reactants: To the stirred solution, add cyclopropanecarbaldehyde (11 mmol) followed by pyruvic acid (10 mmol).
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
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Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate may form.
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Isolation of Crude Product: Filter the reaction mixture through a pad of diatomaceous earth to remove any insoluble material. The filtrate is then concentrated under reduced pressure to yield a crude solid.
-
Purification:
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The crude solid is suspended in water (50 mL) and the pH is adjusted to ~9 with the addition of 2M sodium hydroxide to dissolve the carboxylic acid.
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The aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted aldehyde and aniline.
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The aqueous layer is then acidified to pH ~3 with concentrated hydrochloric acid, leading to the precipitation of the product.
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The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid.
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-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: A stock solution of the compound is prepared in methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted with the mobile phase to a working concentration of approximately 10-50 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
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Aromatic Protons (Quinoline Ring): Multiple signals in the range of 7.5-8.5 ppm.
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Cyclopropyl Protons: Signals in the upfield region, typically between 0.8-1.5 ppm.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Chemical Shifts:
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Carbonyl Carbon (Carboxylic Acid): ~165-175 ppm.
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Aromatic and Heteroaromatic Carbons: ~110-150 ppm.
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Cyclopropyl Carbons: ~5-15 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Technique: Electrospray Ionization (ESI) in either positive or negative ion mode.
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Expected [M+H]⁺: m/z 292.9971 and 294.9951 (due to bromine isotopes)
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Expected [M-H]⁻: m/z 290.9815 and 292.9795 (due to bromine isotopes)
Caption: A typical analytical workflow for the characterization of the synthesized compound.
Applications in Drug Discovery and Development
The quinoline-4-carboxylic acid moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[4] The introduction of the 5-bromo and 2-cyclopropyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
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Anticancer Potential: Many quinoline-4-carboxylic acid derivatives have shown potent anticancer activity, often through the inhibition of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH).[4] The lipophilic nature of the cyclopropyl group may enhance cell permeability and binding to hydrophobic pockets of target proteins.
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Antiviral Activity: The quinoline core is present in several antiviral agents. Some quinoline-4-carboxylic acids have been identified as inhibitors of viral replication.[5]
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Antibacterial Properties: The quinolone class of antibiotics, which are structurally related, function by inhibiting bacterial DNA gyrase.[4] It is plausible that 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid could be explored for antibacterial activity.
The bromine atom at the 5-position can serve as a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid.
Hazard Identification: [1]
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Pictogram: GHS07 (Harmful/Irritant)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
References
- Doebner, O. Ueber α-Alkyl-β-phenyl-cinchoninsäuren und über die Einwirkung von Brenztraubensäure auf Aldehydammoniake. Berichte der deutschen chemischen Gesellschaft1887, 20 (1), 277-283.
- Pfitzinger, W. Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie1886, 33 (1), 100-100.
-
Wikipedia. Doebner reaction. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
- Doebner Reaction. Name Reactions in Organic Synthesis. 2005, 511-513.
- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. 2005, 586-588.
- Lahna, A. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines2022, 21 (2), 1-19.
- Oishi, T. et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry2013, 78 (24), 12565-12574.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
